molecular formula C29H30BrN3O3 B11530369 ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate

Cat. No.: B11530369
M. Wt: 548.5 g/mol
InChI Key: GMZIRRZVGVIZKD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a phenylpiperazine moiety.

Preparation Methods

The synthesis of ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves multiple steps. The process typically starts with the preparation of the indole core, followed by the introduction of the bromine and methoxy groups. The phenylpiperazine moiety is then attached through a series of reactions. Common reagents used in these reactions include bromine, methanol, and phenylpiperazine. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H30BrN3O3

Molecular Weight

548.5 g/mol

IUPAC Name

ethyl 6-bromo-5-methoxy-1-phenyl-2-[(4-phenylpiperazin-1-yl)methyl]indole-3-carboxylate

InChI

InChI=1S/C29H30BrN3O3/c1-3-36-29(34)28-23-18-27(35-2)24(30)19-25(23)33(22-12-8-5-9-13-22)26(28)20-31-14-16-32(17-15-31)21-10-6-4-7-11-21/h4-13,18-19H,3,14-17,20H2,1-2H3

InChI Key

GMZIRRZVGVIZKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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